4,6-Diphenylpyrimidin-2-ol
Overview
Description
4,6-Diphenylpyrimidin-2-ol is a compound that has been studied for its potential use in neurological disorders such as insomnia, anxiety, and epilepsy . It has been synthesized as a novel derivative in the quest for new benzodiazepine agonists with more selectivity and low adverse effects .
Synthesis Analysis
The synthesis of 4,6-Diphenylpyrimidin-2-ol involves the design and evaluation of novel derivatives. In one study, compound 2, 4-(2-(benzyloxy)phenyl)-6-(4-fluorophenyl)pyrimidin-2-ol, was found to be the most potent analogue in a radioligand binding assay .Molecular Structure Analysis
The molecular formula of 4,6-Diphenylpyrimidin-2-ol is C16H12N2O . Its molecular weight is 248.28 g/mol . The InChI code is 1S/C16H12N2O/c19-16-17-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,6-Diphenylpyrimidin-2-ol include a molecular weight of 248.28 g/mol, a molecular formula of C16H12N2O, and an InChI code of 1S/C16H12N2O/c19-16-17-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) .Scientific Research Applications
1. Inhibition of Aurora kinase A in Cancer Research
- Application Summary: 4,6-Diphenylpyrimidin-2-ol derivatives have been used in the development of anticancer chemotherapeutic agents. Specifically, these derivatives have been designed and synthesized to inhibit Aurora kinase A (AURKA), a protein that plays a key role in cell division and has been implicated in cancer progression .
- Methods of Application: The derivatives were synthesized and their biological activities were determined by flow cytometry for cell cycle analysis and by immunoblot analysis for the detection of AURKA activity .
- Results: One derivative, 2- (2-Amino-6- (2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol (derivative 12), was found to inhibit AURKA activity and reduce phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells. This derivative also caused the accumulation of the G2/M phase of the cell cycle and triggered the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase .
2. Antimicrobial Activities
- Application Summary: 4,6-Diphenylpyrimidin-2-ol derivatives have been synthesized and tested for their antimicrobial activities .
- Methods of Application: The derivatives were synthesized through a two-step sequence of 4,6-diphenyl-3,4-dihydropyrimidin-2(1H)-thione and subsequently S-alkylated with amines .
- Results: All the synthesized compounds were screened against Pseudomonas aeruginosa, Escherichia coli, Bacillus subtilis, methicillin-susceptible Staphylococcus aureus, methicillin-resistant Staphylococcus aureus, and Candida albicans using the standard microbiological method. One compound exhibited moderate activities when compared with the standard drug ciprofloxacin and itraconazole .
3. Benzodiazepine Receptor Ligands
- Application Summary: 4,6-Diphenylpyrimidin-2-ol derivatives have been synthesized as new benzodiazepine receptor ligands .
4. Regioselective O-functionalization
- Application Summary: A facile one-step catalyst free methodology has been developed for the regioselective functionalization of 4,6-diphenylpyrimidin-2 (1H)-ones under mild conditions .
- Methods of Application: Selectivity towards the O-regioisomer was achieved by using Cs2CO3 in DMF without use of any coupling reagents .
- Results: A total of 14 regioselective O-alkylated 4,6-diphenylpyrimidines were synthesized in 81–91% yield .
5. Benzodiazepine Receptor Ligands
- Application Summary: 4,6-Diphenylpyrimidin-2-ol derivatives have been synthesized as new benzodiazepine receptor ligands .
6. Regioselective O-functionalization
- Application Summary: A facile one-step catalyst free methodology has been developed for the regioselective functionalization of 4,6-diphenylpyrimidin-2 (1H)-ones under mild conditions .
- Methods of Application: Selectivity towards the O-regioisomer was achieved by using Cs2CO3 in DMF without use of any coupling reagents .
- Results: A total of 14 regioselective O-alkylated 4,6-diphenylpyrimidines were synthesized in 81–91% yield .
properties
IUPAC Name |
4,6-diphenyl-1H-pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-16-17-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTASVIOKKMCLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=O)N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347208 | |
Record name | 4,6-diphenylpyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Diphenylpyrimidin-2-ol | |
CAS RN |
4120-05-2 | |
Record name | 4,6-diphenylpyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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